2-(1-Methylcyclohexyl)propan-1-ol
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Overview
Description
2-(1-Methylcyclohexyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a methyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-(1-Methylcyclohexyl)propanal using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method includes the reduction of 2-(1-Methylcyclohexyl)propanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(1-Methylcyclohexyl)propanal or 2-(1-Methylcyclohexyl)propanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2-(1-Methylcyclohexyl)propanone back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-(1-Methylcyclohexyl)propanal, 2-(1-Methylcyclohexyl)propanone.
Reduction: this compound.
Substitution: 2-(1-Methylcyclohexyl)propyl chloride or bromide.
Scientific Research Applications
2-(1-Methylcyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems and its role as a solvent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with a straight-chain structure.
Propan-2-ol:
Cyclohexanol: A cyclohexane ring with a hydroxyl group attached.
Uniqueness
2-(1-Methylcyclohexyl)propan-1-ol is unique due to its combination of a cyclohexane ring and a propanol chain. This structure imparts distinct physical and chemical properties, such as higher boiling point and specific reactivity patterns, compared to other similar compounds.
Properties
IUPAC Name |
2-(1-methylcyclohexyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJRHMKSWTFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCCC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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